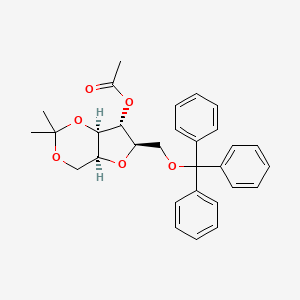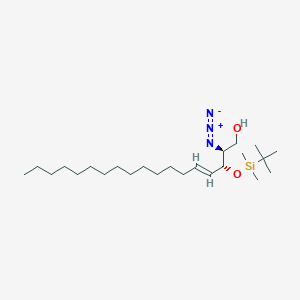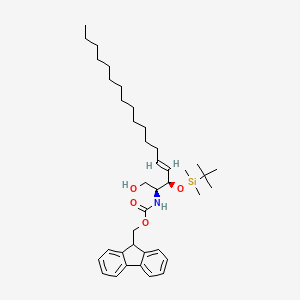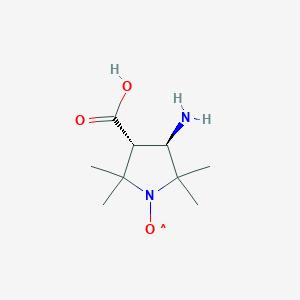
6-氯-2-羟基-9-(2',3',5'-三-O-乙酰基-β-D-呋喃核糖基)嘌呤
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity. This compound is particularly known for its ability to target indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
科学研究应用
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of lymphoid malignancies and other cancers.
作用机制
Target of Action
The primary target of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine, a purine nucleoside analog, is the DNA synthesis process in cells . This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Mode of Action
This compound interacts with its target by inhibiting DNA synthesis . It incorporates into the DNA chain during replication, causing premature termination and leading to DNA damage . This damage triggers cell death mechanisms, particularly apoptosis .
Biochemical Pathways
The affected biochemical pathway is the DNA replication process. By inhibiting DNA synthesis, the compound disrupts the cell cycle, preventing the cell from dividing and proliferating . This disruption can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death, in targeted cells . This leads to a reduction in the number of cancer cells, slowing the progression of the disease .
生化分析
Biochemical Properties
The biochemical properties of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine are largely attributed to its role as a purine nucleoside analog. It interacts with various enzymes, proteins, and other biomolecules, primarily through inhibition of DNA synthesis and induction of apoptosis .
Cellular Effects
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Metabolic Pathways
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine typically involves the acetylation of the ribofuranosyl moiety followed by the chlorination and hydroxylation of the purine base. The reaction conditions often require the use of acetic anhydride and a base such as pyridine for acetylation, and reagents like thionyl chloride for chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, thionyl chloride, hydrogen peroxide, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities depending on the nature of the substituents .
相似化合物的比较
Similar Compounds
- 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-alpha-D-ribofuranosyl)purine
- 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-arabinofuranosyl)purine
Uniqueness
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is unique due to its specific structure, which allows it to effectively target and inhibit DNA synthesis in indolent lymphoid malignancies. Its acetylated ribofuranosyl moiety enhances its stability and bioavailability compared to other similar compounds .
属性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPLUTIBYLKPII-SDBHATRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)



![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)


